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Compound of Interest

Compound Name: 2,6-Dimethylanisole

Cat. No.: B089883 Get Quote

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 2,6-dimethylanisole. It is intended

for researchers, scientists, and professionals in drug development who require detailed

spectral information and analytical protocols for this compound.

Compound Information
Name: 2,6-Dimethylanisole

Synonyms: 2-Methoxy-1,3-dimethylbenzene, 2-Methoxy-m-xylene

CAS Number: 1004-66-6[1]

Molecular Formula: C₉H₁₂O[1]

Molecular Weight: 136.19 g/mol [1]

Structure: 

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The following sections detail the ¹H and ¹³C NMR spectral data for 2,6-
dimethylanisole.

The ¹H NMR spectrum of 2,6-dimethylanisole, typically recorded in deuterated chloroform

(CDCl₃), exhibits distinct signals corresponding to the aromatic and methyl protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.98 Triplet (t) 1H Ar-H (para-H)

~6.89 Doublet (d) 2H Ar-H (meta-H)

~3.68 Singlet (s) 3H -OCH₃

~2.27 Singlet (s) 6H Ar-CH₃

Table 1: ¹H NMR spectral data for 2,6-dimethylanisole in CDCl₃.[2]

Interpretation:

The aromatic region displays a characteristic pattern for a 1,2,3-trisubstituted benzene ring

with symmetry. The proton at the 4-position (para to the methoxy group) appears as a triplet

due to coupling with the two equivalent protons at the 3 and 5-positions. These two meta

protons appear as a doublet, coupling with the single para proton.

The methoxy (-OCH₃) protons appear as a sharp singlet, as they have no adjacent protons

to couple with.

The six protons of the two aromatic methyl groups are chemically equivalent and thus

appear as a single singlet.

The proton-decoupled ¹³C NMR spectrum of 2,6-dimethylanisole shows distinct signals for

each unique carbon atom in the molecule. Due to the molecule's symmetry, four aromatic

carbon signals and two aliphatic carbon signals are expected.
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Chemical Shift (δ) ppm Assignment

~157 Ar-C (quaternary, C-O)

~131 Ar-C (quaternary, C-CH₃)

~128 Ar-CH (para-C)

~123 Ar-CH (meta-C)

~55 -OCH₃

~16 Ar-CH₃

Table 2: Estimated ¹³C NMR spectral data for 2,6-dimethylanisole.

Interpretation:

The chemical shifts for the aromatic carbons are in the expected downfield region (120-160

ppm). The carbon atom attached to the electronegative oxygen of the methoxy group is the

most downfield.

The quaternary carbons are typically weaker in intensity compared to the protonated

carbons.

The aliphatic carbons of the methoxy and aromatic methyl groups appear in the upfield

region of the spectrum.

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of

infrared radiation. The IR spectrum of 2,6-dimethylanisole, a liquid, is typically obtained neat

(without a solvent) using an ATR-FTIR spectrometer.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3050 Medium Aromatic C-H Stretch

~2950 Medium-Strong Aliphatic C-H Stretch (-CH₃)

~1580 Medium Aromatic C=C Stretch

~1470 Medium C-H Bend (-CH₃)

~1250 Strong
Aryl-O-C Asymmetric Stretch

(Ether)

~1050 Strong
Aryl-O-C Symmetric Stretch

(Ether)

~770 Strong
Aromatic C-H Out-of-Plane

Bend

Table 3: Predicted IR absorption bands for 2,6-dimethylanisole.

Interpretation:

The presence of both aromatic and aliphatic C-H stretching vibrations is evident from the

absorptions just above and below 3000 cm⁻¹, respectively.

The strong absorptions in the fingerprint region, particularly the C-O stretching bands of the

aryl ether, are highly characteristic of the anisole moiety.

The pattern of the out-of-plane C-H bending bands can provide further information about the

substitution pattern of the aromatic ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electron Ionization (EI) is a common method for the analysis of volatile

compounds like 2,6-dimethylanisole.
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m/z Relative Intensity (%) Assignment

136 100 [M]⁺ (Molecular Ion)

121 84.6 [M-CH₃]⁺

105 13.1 [M-OCH₃]⁺ or [M-CH₃-O]⁺

91 33.4 [C₇H₇]⁺ (Tropylium ion)

77 34.5 [C₆H₅]⁺ (Phenyl ion)

Table 4: Mass spectral data for 2,6-dimethylanisole.[3]

Interpretation:

The molecular ion peak at m/z 136 confirms the molecular weight of the compound and is

the base peak in the spectrum.

The most significant fragment ion at m/z 121 results from the loss of a methyl radical (•CH₃),

a common fragmentation pathway for methylated aromatic compounds.

The fragment at m/z 91 is likely the stable tropylium ion, formed through rearrangement after

the initial fragmentation.

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.

Sample Preparation:

Dissolve approximately 10-20 mg of 2,6-dimethylanisole in 0.6-0.7 mL of deuterated

chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

Transfer the solution to a 5 mm NMR tube.

Instrumentation:
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A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Spectral Width: 16 ppm centered at approximately 6 ppm.

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

Spectral Width: 240 ppm centered at approximately 100 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃

solvent peak at 77.16 ppm for ¹³C.
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Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Sample Preparation:

2,6-Dimethylanisole is a liquid and can be analyzed directly.

Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory (e.g., with a diamond crystal).

Data Acquisition:

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry

completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of 2,6-dimethylanisole onto the center of the ATR crystal.

Acquire the sample spectrum.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Perform baseline correction and identify the peak positions (wavenumbers).

Sample Preparation:

For direct infusion, dissolve a small amount of 2,6-dimethylanisole in a volatile organic

solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
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Alternatively, for GC-MS, prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent.

Instrumentation:

A mass spectrometer equipped with an Electron Ionization (EI) source. This can be a

standalone instrument with a direct insertion probe or a gas chromatograph-mass

spectrometer (GC-MS) system.

Data Acquisition (Direct Infusion):

Introduce the sample into the ion source via a heated direct insertion probe.

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 200-250 °C.

Data Processing:

Analyze the resulting mass spectrum to identify the molecular ion and major fragment

ions.

Compare the fragmentation pattern to spectral libraries for confirmation if desired.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical sample like 2,6-dimethylanisole.
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Spectroscopic Analysis Workflow for 2,6-Dimethylanisole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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